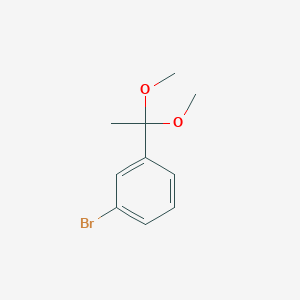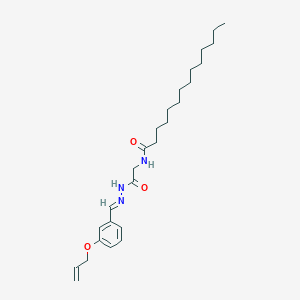
1-(2-Methylphenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
The synthesis of 1-(2-Methylphenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylphenylhydrazine and 3-methylphenylhydrazine.
Cyclization Reaction: These hydrazines undergo a cyclization reaction with a suitable diketone, such as 1,3-diketone, under acidic or basic conditions to form the pyrazole ring.
Amination: The resulting pyrazole intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 5-position of the pyrazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-Methylphenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the methylphenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methylphenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylphenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine can be compared with other similar pyrazole derivatives, such as:
1-Phenyl-3-(3-methylphenyl)-1H-pyrazol-5-amine: This compound has a phenyl group instead of a 2-methylphenyl group, leading to different chemical and biological properties.
1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-amine: This derivative has a phenyl group at the 3-position, which may affect its reactivity and applications.
Eigenschaften
CAS-Nummer |
618098-38-7 |
|---|---|
Molekularformel |
C17H17N3 |
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-5-(3-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3/c1-12-6-5-8-14(10-12)15-11-17(18)20(19-15)16-9-4-3-7-13(16)2/h3-11H,18H2,1-2H3 |
InChI-Schlüssel |
IAMQOQCSCFQSMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-3-Allyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12026883.png)
![Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12026896.png)
![3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12026899.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12026901.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12026904.png)
![3-(4-bromophenyl)-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B12026911.png)
![[2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B12026913.png)

![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12026930.png)


![11-((5Z)-5-{1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12026954.png)

